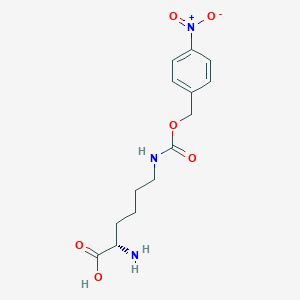

H-Lys(4-nitro-Z)-OH

Description

Strategic Role of Lysine (B10760008) Derivatives in Chemical Synthesis

Lysine (Lys) is a basic amino acid characterized by two amino groups: the α-amino group at the N-terminus and the ε-amino group on its side chain. Both of these amino groups are nucleophilic and can react during peptide synthesis. openaccesspub.orgresearchgate.netgoogle.comresearchgate.net Consequently, selective protection of these groups is paramount. Typically, the α-amino group is temporarily protected to allow sequential coupling, while the ε-amino group requires a more permanent or orthogonally removable protecting group to prevent it from participating in peptide bond formation or other side reactions. wikipedia.orgbiosynth.comnih.govsbsgenetech.comresearchgate.netlifetein.comopenaccesspub.org

The strategic use of protected lysine derivatives is essential for incorporating lysine residues into a peptide sequence. Common protecting groups for lysine's ε-amino group include the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Z) groups. More specialized groups like Dde, ivDde, Mtt, Mmt, and Aloc are employed when orthogonal protection strategies are required, allowing for selective modification or cyclization at specific lysine residues within a peptide chain. openaccesspub.orgiris-biotech.depeptide.comacs.orgsigmaaldrich.comluxembourg-bio.com

Historical Development of Benzyloxycarbonyl-Type Protecting Groups

The field of peptide synthesis was revolutionized by the introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932. wikipedia.orgbrieflands.comucalgary.cawiley-vch.debachem.comwikipedia.orgnih.govnih.gov This carbamate-based protecting group was the first to offer a practical and reversible method for protecting the α-amino group of amino acids. The Z group allowed for controlled peptide synthesis, preventing racemization during coupling reactions, a significant improvement over earlier methods. wikipedia.orgbrieflands.comwiley-vch.dewikipedia.orgnih.gov

The Z group is typically introduced using benzyl (B1604629) chloroformate (Z-Cl). Its removal is generally achieved through catalytic hydrogenation (e.g., using Pd/C) or treatment with strong acids like HBr in acetic acid. brieflands.comucalgary.cabachem.comnih.govnih.govchempep.com While the Z group was foundational, its removal conditions (hydrogenolysis or strong acid) can be incompatible with certain sensitive peptide structures or other protecting groups. Consequently, its use has largely shifted towards side-chain protection, with other groups like Fmoc becoming dominant for α-amino protection in solid-phase peptide synthesis (SPPS). wikipedia.orgbachem.comchempep.com

Contextual Significance of the 4-Nitrobenzyloxycarbonyl (Z(NO2)/pNZ) Group

The 4-nitrobenzyloxycarbonyl (Z(NO2) or pNZ) group represents a modification of the original benzyloxycarbonyl group, featuring a nitro group at the para position of the benzyl ring. This electron-withdrawing nitro substituent significantly alters the electronic properties of the protecting group, influencing its reactivity and, crucially, its cleavage conditions. luxembourg-bio.comnih.govug.edu.plrsc.orguminho.ptmdpi.compeacta.orgscispace.com

The pNZ group offers several advantages, particularly in orthogonal solid-phase peptide synthesis. It is readily synthesized, often as a solid derivative, and exhibits superior solubility in common peptide synthesis solvents like dimethylformamide (DMF) compared to Fmoc derivatives. luxembourg-bio.com The key distinguishing feature of the pNZ group lies in its cleavage. While it can be removed via catalytic hydrogenation or acidic methods, it is also susceptible to cleavage through cathodic reduction (a 2-electron process in aprotic conditions) or enzymatic reduction by nitroreductase enzymes. rsc.orgmdpi.compeacta.org Additionally, it can be cleaved using reagents like SnCl2 in the presence of catalytic HCl. scispace.com These diverse cleavage methods, often milder than those for the parent Z group, make pNZ orthogonal to widely used protecting groups such as Boc, Fmoc, and Alloc. luxembourg-bio.com

The compound H-Lys(4-nitro-Z)-OH specifically refers to a lysine residue where the ε-amino group is protected by the 4-nitrobenzyloxycarbonyl moiety, while the α-amino and α-carboxyl groups remain free (typically as a hydrochloride salt for the α-amino group). This derivative is valuable for incorporating a protected lysine into a peptide sequence, particularly when orthogonal deprotection strategies are employed, or in specific applications like the synthesis of cyclic peptides or when enhanced solubility is beneficial. luxembourg-bio.com

Data Tables

Table 1: Key Protecting Groups for Lysine Side Chain (ε-amino group)

| Protecting Group | Common Abbreviation | Introduction Method (General) | Cleavage Conditions | Orthogonality (vs. Fmoc/Boc) |

| tert-Butyloxycarbonyl | Boc | Boc Anhydride | Strong acid (e.g., TFA) | Acid-labile |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Base-labile |

| Benzyloxycarbonyl | Z / Cbz | Benzyl Chloroformate | Catalytic hydrogenation, HBr/AcOH | Acid/Hydrogenolysis labile |

| Dioxolane-ethyl | Dde | Dde-Cl | Hydrazine | Hydrazine labile |

| Iso-Dioxolane-ethyl | ivDde | ivDde-Cl | Hydrazine | Hydrazine labile |

| Methoxytrityl | Mtt | Mtt-Cl | Mild acid (e.g., AcOH/TFE) | Mild acid labile |

| Methoxy-methyltrityl | Mmt | Mmt-Cl | Mild acid (e.g., AcOH/TFE) | Mild acid labile |

| Allyloxycarbonyl | Alloc | Allyl Chloroformate | Pd(0) catalysts | Pd(0) labile |

| 4-Nitrobenzyloxycarbonyl | pNZ / Z(NO2) | Nitro-substituted Benzyl Chloroformate | Cathodic Reduction, Enzymatic Reduction, SnCl2/HCl | Orthogonal to Boc, Fmoc, Alloc |

Table 2: Comparison of Benzyloxycarbonyl (Z) and 4-Nitrobenzyloxycarbonyl (Z(NO2)/pNZ) Groups

| Feature | Benzyloxycarbonyl (Z) | 4-Nitrobenzyloxycarbonyl (Z(NO2)/pNZ) |

| Introduction | Benzyl chloroformate (Z-Cl) | Nitro-substituted benzyl chloroformate |

| Primary Cleavage Method | Catalytic hydrogenation, strong acid (HBr/AcOH) | Cathodic reduction, enzymatic reduction, SnCl2/HCl |

| Cleavage Conditions | H2/Pd, HBr/AcOH | 2e⁻ reduction in DMF, Nitroreductase, SnCl2/HCl |

| Stability | Stable to many conditions | Stable to many conditions; nitro group can influence reactivity |

| Orthogonality | Can be orthogonal depending on strategy | Orthogonal to Boc, Fmoc, Alloc |

| Key Advantage/Use | First successful controlled peptide synthesis method, prevents racemization. Often used for side-chain protection. | Readily synthesized solids, superior solubility in DMF, versatile cleavage options, orthogonal protection. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTCOKGMBIHVBJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Lys 4 Nitro Z Oh

Green Chemistry Approaches in H-Lys(4-nitro-Z)-OH Synthesis

The synthesis of protected amino acids, including lysine derivatives, has traditionally involved harsh reagents and solvents. However, the field is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic routes. For this compound, which involves the protection of the alpha-amino group of lysine with a 4-nitrobenzyloxycarbonyl (4-nitro-Z) moiety, green chemistry considerations would focus on solvent selection, reagent toxicity, energy efficiency, and waste reduction.

Mechanochemical Synthesis: One significant advancement in green chemistry for amino acid protection is the application of mechanochemistry, specifically ball-milling technology. This solvent-free approach has been demonstrated to be effective for preparing various N-protected α-amino acids, including those protected with the benzyloxycarbonyl (Z) group, which is structurally related to the 4-nitro-Z group. Mechanochemical synthesis offers improved environmental impact by eliminating the need for bulk solvents, thereby reducing waste and the use of hazardous organic solvents researchgate.netacs.org. This method typically yields protected amino acids in good to excellent yields.

Catalytic Approaches: The use of heterogeneous catalysts in organic synthesis aligns with green chemistry principles by facilitating easier separation and potential recycling of the catalyst. For instance, nano-sized metal oxides like MgO have been explored for catalyzing reactions involving N-protected amino acids, such as formylation. While not directly for 4-nitro-Z protection, the principle of using efficient, recyclable catalysts under milder conditions is applicable sharif.edu. Similarly, NiO nanoparticles derived from plant sources have been utilized as catalysts in the synthesis of N-Fmoc/Cbz-protected amino acid derivatives, showcasing the potential for bio-inspired and catalytic methods in amino acid modification ingentaconnect.com.

Modified Protecting Group Strategies: The 4-nitrobenzyloxycarbonyl (4-nitro-Z) group itself can be considered in the context of green chemistry due to its photolabile nature, which allows for deprotection under mild conditions, often avoiding harsh chemical treatments thieme-connect.de. The synthesis of such protected amino acids often involves reacting the amino acid with a suitable chloroformate or activated carbonate. Research into greener methods for preparing these activating reagents or employing milder reaction conditions for the protection step is ongoing. For example, the p-nitrobenzyloxycarbonyl (pNZ) group, a close analogue, has been explored for its orthogonal cleavage properties under near-neutral reductive conditions, which can be considered a greener alternative to some traditional deprotection methods luxembourg-bio.comresearchgate.netresearchgate.net.

Solvent Alternatives: While specific green solvent systems for the direct synthesis of this compound are not extensively detailed in the provided search results, general trends in peptide synthesis highlight the move away from hazardous solvents like DMF and NMP towards greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentylmethyl ether (CPME) biotage.com. Applying such solvent systems to the protection reaction could further enhance the green credentials of the synthesis.

Data Table: Comparison of Green Chemistry Approaches in N-Protection of Amino Acids

| Approach | Key Principles Applied | Potential Benefits for this compound Synthesis | Limitations/Considerations |

| Mechanochemical Synthesis | Solvent-free, reduced waste, energy efficiency | High yields, environmentally benign, avoids hazardous solvents | Requires specialized milling equipment; optimization of grinding parameters is crucial. |

| Catalytic Methods | Use of recyclable catalysts, milder reaction conditions | Improved efficiency, reduced reagent usage, easier product isolation | Catalyst development specific to 4-nitro-Z protection needed; potential for catalyst leaching. |

| Photolabile Groups | Mild deprotection, reduced chemical waste | Facilitates selective removal of the protecting group | Synthesis of the 4-nitro-Z reagent may still involve conventional methods; light source required for deprotection. |

| Green Solvents | Reduced toxicity, improved safety, waste minimization | Safer reaction environment, easier disposal | Solubility and reactivity of intermediates/reagents in green solvents need thorough evaluation. |

The development of green synthetic routes for this compound would ideally integrate several of these principles, such as employing mechanochemistry with a recyclable catalyst in a bio-derived solvent, if feasible. Continued research into novel catalytic systems and solvent-free or reduced-solvent methodologies will be key to achieving truly sustainable synthesis of this and similar protected amino acid derivatives.

Compound Name Table:

| Common Name/Abbreviation | Chemical Name |

| This compound | N-(4-nitrobenzyloxycarbonyl)-L-lysine |

| Z | Benzyloxycarbonyl |

| 4-nitro-Z | 4-Nitrobenzyloxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| pNZ | p-Nitrobenzyloxycarbonyl |

| pNB | p-Nitrobenzyl |

| Alloc | Allyloxycarbonyl |

| Nvoc | 6-NitroVeratryloxycarbonyl |

| Dmnb | 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl |

| Cbz | Benzyloxycarbonyl (synonym for Z) |

| Lys | Lysine |

Mechanistic and Methodological Aspects of 4 Nitrobenzyloxycarbonyl Z No2 /pnz Deprotection

Orthogonality and Selectivity in Deprotection

The utility of the pNZ group is significantly enhanced by its orthogonality with other commonly employed protecting groups in peptide synthesis, allowing for selective deprotection strategies.

1 Introduction to the pNZ Protecting Group

The 4-nitrobenzyloxycarbonyl (pNZ) group is a carbamate-based protecting group for amines, characterized by a benzyloxycarbonyl moiety substituted with a nitro group at the para position of the phenyl ring. When applied to amino acids such as lysine (B10760008), it typically protects the ε-amino group, yielding derivatives like H-Lys(4-nitro-Z)-OH, where the α-amino and carboxyl groups are free or also appropriately protected for synthesis. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the pNZ moiety, particularly its lability and the methods required for its cleavage. This makes it a valuable tool in strategies requiring orthogonal protection schemes.

2 Deprotection Methodologies and Mechanisms

The deprotection of the pNZ group is primarily achieved through reductive cleavage, leveraging the reactivity of the nitro substituent. Several methodologies have been established, each with specific advantages:

Reductive Cleavage:

Chemical Reduction: A common and effective method involves the use of reducing agents such as tin(II) chloride (SnCl2) in the presence of catalytic amounts of acid (e.g., HCl/dioxane) in a solvent like dimethylformamide (DMF) luxembourg-bio.comub.edupeptide.comnih.gov. Sodium dithionite (B78146) (Na2S2O4) under neutral conditions is another viable option, offering mildness and stability to ester functionalities psu.edu.

Hydrogenolysis: Similar to the standard benzyloxycarbonyl (Z) group, the pNZ group can also be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere psu.eduresearchgate.net. This method can be performed simultaneously with the removal of O-benzyl ethers, a common protecting group for hydroxyl functionalities psu.edu.

Electrochemical Reduction: Cathodic cleavage in aprotic conditions has also been demonstrated as an effective method for removing the pNZ group, typically involving a 2-electron process at approximately –1.1 V vs. s.c.e. rsc.org.

Reaction Mechanism: The underlying mechanism for pNZ deprotection via reduction involves a sequence of steps initiated by the reduction of the nitro group to an amino group. This intermediate, a p-aminobenzyloxycarbonyl derivative, is often unstable. It undergoes a spontaneous intramolecular rearrangement, frequently described as a 1,6-electron pair shift, to form a quinonimine methide. This highly reactive intermediate then rapidly decomposes, liberating the free amine and carbon dioxide ub.eduresearchgate.net. This cascade reaction allows for the efficient removal of the protecting group under relatively mild conditions.

3 Orthogonality and Compatibility

A key feature of the pNZ group is its orthogonality with many other commonly used protecting groups in peptide synthesis, including the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups luxembourg-bio.comub.edupeptide.comhighfine.comcsic.esluxembourg-bio.com. The pNZ group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions employed for Boc removal (e.g., trifluoroacetic acid, TFA) luxembourg-bio.comub.edu.

Furthermore, the neutral or near-neutral conditions required for pNZ deprotection, particularly when using chemical reductants like SnCl2, are advantageous for preventing side reactions that can occur under stronger acidic or basic conditions. For instance, in Fmoc-based solid-phase peptide synthesis (SPPS), the pNZ group can be used for the semipermanent protection of amino acid side chains (e.g., lysine or ornithine). Its removal under mild, neutral conditions helps to circumvent the premature removal of the α-Fmoc group, a common issue encountered with other semipermanent protecting groups like allyloxycarbonyl (Alloc) luxembourg-bio.com. The pNZ group's ability to prevent diketopiperazine (DKP) and aspartimide formation in Fmoc chemistry by providing a masked amine (as an ammonium salt) upon deprotection further highlights its utility luxembourg-bio.comub.eduluxembourg-bio.com.

4 Comparative Analysis with Related Benzyloxycarbonyl Protecting Groups

The pNZ group's utility is best understood when compared to other prominent benzyloxycarbonyl derivatives and related carbamate (B1207046) protecting groups.

1 Comparison with Standard Benzyloxycarbonyl (Z/Cbz) and tert-Butyloxycarbonyl (Boc) Groups

Benzyloxycarbonyl (Z/Cbz): The original benzyloxycarbonyl (Cbz) group is a cornerstone of peptide synthesis. Its primary deprotection method is catalytic hydrogenolysis using palladium catalysts (e.g., Pd/C) under a hydrogen atmosphere highfine.commasterorganicchemistry.comthieme-connect.deresearchgate.netwiley-vch.detotal-synthesis.comtandfonline.comorganic-chemistry.org. This method is generally mild and selective, but it is incompatible with other reducible functional groups, such as alkenes, alkynes, or nitro groups, within the same molecule. Cbz is typically orthogonal to acid-labile protecting groups like Boc.

tert-Butyloxycarbonyl (Boc): The Boc group is another widely used α-amino protecting group, particularly in older SPPS strategies (Boc/Bn). Its deprotection is achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) highfine.commasterorganicchemistry.comthieme-connect.detotal-synthesis.com. The mechanism involves protonation of the carbonyl oxygen, leading to fragmentation and release of the amine, CO2, and isobutylene. Boc is orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Z) groups.

4-Nitrobenzyloxycarbonyl (pNZ): As discussed, the pNZ group's deprotection relies on reductive cleavage, facilitated by the nitro group. This can be achieved through chemical reduction (SnCl2, Na2S2O4) or catalytic hydrogenolysis luxembourg-bio.comub.edupeptide.comnih.govpsu.eduresearchgate.netrsc.org. Its key advantage lies in the mild, often neutral, conditions required for its removal, which are distinct from the acidic conditions for Boc and basic conditions for Fmoc.

2 Key Differences and Advantages of pNZ

The primary distinction of the pNZ group lies in its deprotection mechanism and conditions. While standard Z is removed by hydrogenolysis and Boc by acidolysis, pNZ is removed by reduction of the nitro group. This reductive cleavage offers a unique point of orthogonality. The electron-withdrawing nature of the nitro substituent makes the benzylic position more susceptible to reduction-initiated cleavage compared to the parent Z group, which relies on hydrogenolysis of the benzyl-oxygen bond.

The mild, neutral reductive cleavage of pNZ is particularly advantageous in complex synthetic sequences where acid- or base-sensitive functionalities are present. Its ability to prevent side reactions like DKP formation in Fmoc chemistry by maintaining the amine in a protonated state (as an ammonium salt) upon deprotection is a significant benefit luxembourg-bio.comub.eduluxembourg-bio.com. Furthermore, its compatibility with O-benzyl groups during hydrogenolytic removal allows for simultaneous deprotection steps psu.edu.

Data Table: Comparison of Benzyloxycarbonyl-Type Protecting Group Deprotection

| Protecting Group | Primary Deprotection Reagent/Conditions | Mechanism of Deprotection | Orthogonality to: | Key Advantages |

| Z (Cbz) | Catalytic Hydrogenolysis (e.g., Pd/C, H2) | Hydrogenolysis of the benzyl-oxygen bond. | Boc (acid-labile) | Mild conditions, stable to base. |

| Boc | Acidolysis (e.g., TFA, HCl) | Protonation of carbonyl, fragmentation, release of CO2 and isobutylene. | Z (hydrogenolysis-labile), Fmoc (base-labile) | Orthogonal to base and hydrogenolysis, easy removal. |

| pNZ (Z(NO2)) | Reductive Cleavage (e.g., SnCl2/acid, Na2S2O4, H2/Pd-C), Electrochemical | Reduction of nitro group to amine, followed by spontaneous collapse via 1,6-electron pair shift to quinonimine methide, then decomposition. ub.eduresearchgate.net | Boc (acid-labile), Fmoc (base-labile) | Neutral/mild conditions, prevents DKP/aspartimide formation, compatible with O-benzyl groups for simultaneous cleavage. |

Compound List

4-Nitrobenzyloxycarbonyl (pNZ / Z(NO2))

Benzyloxycarbonyl (Z / Cbz)

tert-Butyloxycarbonyl (Boc)

Allyloxycarbonyl (Alloc)

this compound (Lysine derivative with pNZ protection on the ε-amino group)

O-benzyl ethers

Advanced Applications and Strategic Utility in Peptide Chemistry

Implementation in Solid-Phase Peptide Synthesis (SPPS)

In the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, H-Lys(4-nitro-Z)-OH offers significant advantages, primarily in the prevention of deleterious side reactions and the facilitation of complex synthetic schemes. ub.edu

Prevention and Mitigation of Undesired Side Reactions

Two of the most common and problematic side reactions in Fmoc-based SPPS are diketopiperazine (DKP) formation and aspartimide rearrangement. The use of the 4-nitro-Z protecting group provides a strategic advantage in mitigating these issues. ub.eduresearchgate.net

Diketopiperazine Formation: This intramolecular cyclization reaction occurs at the dipeptide stage, leading to the cleavage of the peptide from the resin and termination of the growing chain. acs.orgnih.gov The 4-nitro-Z group, being stable to the piperidine (B6355638) treatment used for Fmoc removal, can be employed in orthogonal protection schemes. researchgate.netub.edu By using a pNZ-protected amino acid at the C-terminus, the N-terminal amine of the dipeptide is not exposed after the second coupling, thus preventing DKP formation. researchgate.net The pNZ group is removed under neutral conditions, avoiding the basic environment that promotes this side reaction. ub.eduresearchgate.net

Aspartimide Rearrangement: The formation of a succinimide (B58015) ring at Asp-containing sequences is a frequent complication in Fmoc SPPS, particularly at Asp-Gly or Asp-Asn linkages, leading to the formation of β- and D-Asp isomers. biotage.comuwec.edunih.gov The use of alternative protecting groups that are removed under non-basic conditions, such as the pNZ group, can circumvent the repetitive piperidine treatments that favor aspartimide formation. ub.eduresearchgate.net While increasing the steric bulk of the Asp side-chain protecting group is a common strategy, employing an orthogonal protecting group like 4-nitro-Z for a nearby lysine (B10760008) residue can be part of a broader strategy to minimize base-catalyzed side reactions. biotage.com

| Side Reaction | Triggering Conditions | Mitigation Strategy with 4-nitro-Z |

| Diketopiperazine Formation | Exposure of N-terminal amine of a dipeptide to basic conditions (e.g., piperidine) acs.orgnih.gov | Use of pNZ as a temporary Nα-protecting group, which is removed under neutral conditions, thus avoiding the basic environment required for DKP formation. ub.eduresearchgate.net |

| Aspartimide Rearrangement | Repetitive treatment with piperidine, especially at Asp-Gly and Asp-Asn sequences biotage.comuwec.edunih.gov | The pNZ group's stability to piperidine allows for orthogonal protection schemes, reducing the overall exposure to basic conditions that promote aspartimide formation. ub.eduresearchgate.net |

Facilitating Orthogonal Protection Schemes for Complex Peptide Architectures

The synthesis of complex peptides, such as cyclic and branched peptides, necessitates the use of orthogonal protecting groups that can be selectively removed without affecting other protecting groups or the peptide backbone. ub.eduosti.gov The 4-nitro-Z group is a valuable tool in this context due to its unique cleavage conditions.

Orthogonality: The pNZ group is stable to the acidic conditions used to cleave Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine). ub.edu It is also stable to the conditions used for removing Alloc groups. ub.edu This three-dimensional orthogonality makes it highly suitable for complex synthetic strategies.

Cyclic Peptides: In the synthesis of cyclic peptides, the side chain of an amino acid like lysine is often used as an anchoring point for cyclization. rsc.orguniupo.it By protecting the lysine side-chain with the 4-nitro-Z group, the linear peptide can be assembled using standard Fmoc or Boc chemistry. ub.edu Following the assembly of the linear precursor, the pNZ group can be selectively removed to unmask the amine, which can then react with the C-terminal carboxylic acid to form the cyclic structure. luxembourg-bio.com

Branched Peptides: Similarly, for branched peptides, the lysine side-chain amine can serve as a point for the initiation of a second peptide chain. The orthogonality of the 4-nitro-Z group allows for the selective deprotection of the lysine side chain after the primary chain has been synthesized, enabling the controlled assembly of the branched structure. ub.edu

Contributions to Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains crucial, particularly for large-scale production and the synthesis of short peptides or peptide fragments. ekb.egresearchgate.net In SolPS, the strategic use of protecting groups is equally critical to prevent side reactions and ensure high purity of the final product. wiley-vch.de

This compound can be effectively utilized in solution-phase strategies. google.com Its distinct deprotection conditions allow for selective manipulation of the lysine side chain. For instance, after coupling this compound into a peptide fragment, the 4-nitro-Z group can be removed without affecting other acid- or base-labile protecting groups, enabling subsequent modifications at the lysine side chain in solution. ub.edu The crystalline nature of many pNZ-protected amino acids can also facilitate purification of intermediates in a solution-phase synthesis campaign. ub.edu The use of coupling reagents like T3P® has been shown to be efficient for peptide bond formation in solution-phase synthesis with Fmoc-protected amino acids, a strategy that can be extended to derivatives like this compound. mdpi.com

Role as a Precursor in the Synthesis of Specific Peptide Conjugates and Advanced Peptidomimetics

The lysine side chain is a common site for the attachment of various molecules to peptides, creating peptide conjugates with novel properties. This compound serves as a valuable precursor in this regard. The 4-nitrobenzyl group can be a handle for further chemical modifications.

For example, the nitro group can be reduced to an amine, which can then be used as a point of attachment for other molecules. nih.gov This functionality is particularly useful in the synthesis of peptidomimetics, where the peptide backbone or side chains are modified to improve stability, bioavailability, or efficacy. The selective deprotection of the 4-nitro-Z group allows for the introduction of non-peptidic moieties at a specific site in the peptide sequence. This approach has been used in the development of peptide-drug conjugates, where a cytotoxic agent is attached to a peptide that targets specific cells. mdpi.commdpi.com

Design and Application in Safety-Catch Linker Strategies

Safety-catch linkers are a class of linkers for SPPS that are stable to the conditions of peptide chain elongation but can be "activated" by a specific chemical transformation to allow for cleavage of the peptide from the resin. researchgate.netnih.gov The principle of the 4-nitro-Z protecting group is conceptually related to safety-catch strategies.

The 4-nitrobenzyl ester can be used as a safety-catch linker. researchgate.net The ester is stable to both acidic and basic conditions used in SPPS. At the end of the synthesis, the nitro group can be reduced to an amine, which facilitates the cleavage of the peptide from the resin under milder conditions than would otherwise be required. researchgate.netmdpi.com While this compound itself is a building block, the chemical principle of the 4-nitrobenzyl group it carries is directly applicable to the design of these advanced linker strategies. sigmaaldrich.comgoogle.com

Analytical Characterization and Purity Assessment of H Lys 4 Nitro Z Oh and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for the analysis of protected amino acids like H-Lys(4-nitro-Z)-OH, providing high-resolution separation for both purity assessment and quantification.

Ensuring the enantiomeric purity of amino acid derivatives is critical, as even minor enantiomeric impurities can lead to significant issues in peptide synthesis. researchgate.net Chiral HPLC is the definitive method for separating the L- and D-enantiomers of this compound.

Two primary strategies are employed:

Indirect Separation via Derivatization: The most common approach involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers possess different physical properties and can be separated on standard achiral stationary phases, such as C18. researchgate.net A widely used agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of the lysine (B10760008) backbone. researchgate.netmdpi.com The resulting diastereomers are then resolved using RP-HPLC, often with UV or mass spectrometric detection. mdpi.com

Direct Separation on Chiral Stationary Phases (CSPs): This method uses a column containing a chiral selector immobilized on the stationary phase. Crown ether-based CSPs, for example, have demonstrated excellent capabilities in separating DL-amino acid enantiomers with high resolution and short retention times. mdpi.com

The enantiomeric purity is typically expressed as an enantiomeric excess (e.e.), with values often exceeding 99% for commercially available reagents. iris-biotech.de

Table 1: Example Conditions for Chiral HPLC Analysis

| Parameter | Method 1: Derivatization | Method 2: Chiral Stationary Phase |

| Derivatizing Agent | Marfey's Reagent | None |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Crown Ether-Based CSP |

| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid Gradient | Isocratic Methanol/Water |

| Detection | UV (e.g., 340 nm) or MS | UV (e.g., 220 nm) or Polarimetry |

| Principle | Separation of diastereomers | Enantioselective interactions with CSP |

Reversed-phase liquid chromatography (RPLC) is the most common mode of HPLC used for the analysis and purification of protected amino acids and peptides. nih.govnih.gov In RPLC, this compound is separated based on its hydrophobicity.

The stationary phase is typically a nonpolar material, most commonly silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains. nih.gov The mobile phase is a polar mixture, usually consisting of water and an organic modifier like acetonitrile. rsc.org A gradient elution, where the concentration of the organic modifier is increased over time, is often used to separate compounds with varying hydrophobicities. oup.com The retention of this compound is influenced by the hydrophobic character of the 4-nitro-Z group and the lysine side chain. nih.gov Mobile phase additives, such as trifluoroacetic acid (TFA) or propionic acid, are often included to improve peak shape and modify selectivity. nih.gov

RPLC is used for:

Purity Assessment: Determining the percentage of the main compound relative to any impurities.

Preparative Purification: Isolating the pure compound from a reaction mixture. sci-hub.st

Quantification: Measuring the concentration of the compound using a calibration curve.

Table 2: Typical RPLC Conditions for Analysis of Protected Amino Acids

| Parameter | Typical Setting |

| Column | C18 or C8 bonded silica (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over 20-30 minutes) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance at 220 nm and 265 nm (for the nitro group) |

| Column Temperature | 25-40 °C |

Chiral HPLC for Enantiomeric Purity and Isomer Separation

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise molecular weight information and detailed structural data through fragmentation analysis.

Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. rsc.org As the separated compounds elute from the HPLC column, they are ionized and introduced into the mass spectrometer. This allows for the assignment of a molecular weight to each peak in the chromatogram, confirming the identity of this compound (C₁₄H₁₉N₃O₆, MW: 325.32 g/mol ) and providing the mass of any impurities. nih.gov

Tandem mass spectrometry (LC-MS/MS) offers a deeper level of structural analysis. nih.gov In this technique, the precursor ion corresponding to this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to create a fragmentation spectrum. This spectrum serves as a "fingerprint" that is characteristic of the molecule's structure. It is particularly useful for:

Unambiguous Structural Confirmation: The fragmentation pattern can confirm the connectivity of the atoms, such as the linkage of the 4-nitro-Z group to the epsilon-amino group of lysine.

Impurity Identification: Impurities, such as isomers, by-products from synthesis (e.g., molecules with incomplete protection or deprotection), or degradation products, will have different molecular weights or fragmentation patterns, allowing for their identification and characterization. researchgate.net

Electrospray ionization (ESI) is the most common ionization technique used for the LC-MS analysis of polar, non-volatile, and thermally labile molecules like protected amino acids. nih.govlibretexts.org The sample solution eluting from the LC is passed through a charged capillary, creating a fine, charged spray. The solvent evaporates, leading to the formation of gas-phase ions. libretexts.org

For this compound, ESI is typically performed in positive ion mode, where the molecule readily accepts a proton to form the protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 326.1. rsc.org ESI-MS is valued for its soft ionization nature, which minimizes fragmentation in the source and typically produces a simple spectrum dominated by the molecular ion, making it ideal for accurate molecular weight determination. rsc.orgrsc.org

LC-MS and Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Impurity Profiling

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. acs.orgrsc.org

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the 4-nitrophenyl group (typically between 7.5 and 8.2 ppm), the benzylic protons of the 'Z' group (around 5.2 ppm), and the various aliphatic protons of the lysine backbone (between 1.3 and 3.7 ppm). rsc.org

¹³C NMR: The carbon NMR spectrum confirms the presence of all carbon atoms, including the carbonyl carbons of the carboxylic acid and the carbamate (B1207046) (around 170-180 ppm and 156 ppm, respectively), the aromatic carbons, and the aliphatic carbons of the lysine chain. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Lysine α-CH | ~3.7 | ~55 |

| Lysine β, γ, δ-CH₂ | ~1.4 - 1.9 | ~22, 29, 31 |

| Lysine ε-CH₂ | ~3.1 | ~40 |

| Benzyl (B1604629) CH₂ | ~5.2 | ~66 |

| Aromatic CH (Z-group) | ~7.5 (d) and 8.2 (d) | ~124 and 128 |

| Carbamate C=O | - | ~156 |

| Carboxyl C=O | - | ~175 |

Note: Predicted values are based on related structures and may vary with solvent and other experimental conditions. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural features.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3000 | O-H (Carboxylic Acid), N-H (Amine/Amide) | Stretching |

| ~2940 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Carbamate) | Stretching |

| ~1520 & ~1345 | N-O (Nitro Group) | Asymmetric & Symmetric Stretching |

| ~1550 | N-H (Amine/Amide) | Bending |

| ~1250 | C-O (Carbamate/Acid) | Stretching |

Source: Data compiled from analyses of similar compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. uzh.ch By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed molecular map can be constructed.

In the ¹H NMR spectrum of this compound, specific signals confirm the presence of all key structural components. The protons of the lysine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂, and ε-CH₂) appear at characteristic chemical shifts. The aromatic protons on the 4-nitrophenyl group typically manifest as two distinct doublets in the downfield region of the spectrum due to the strong electron-withdrawing effect of the nitro group. Furthermore, the benzylic protons (CH₂) of the protecting group provide a key singlet, while the amine and carboxylic acid protons are also observable, though their signals can be broad and may exchange with deuterated solvents. researchgate.netucl.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. ucl.ac.uk Distinct signals for the carbonyl carbons (the carboxylic acid and the carbamate), the aromatic carbons (including the carbon bearing the nitro group), the benzylic carbon, and the aliphatic carbons of the lysine side chain are expected. The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all signals and confirms the covalent structure of the molecule. uzh.ch

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound (Note: Shifts are approximate and can vary based on solvent and concentration.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~3.7 | ~55 |

| β-CH₂ | ~1.9 | ~30 |

| γ-CH₂ | ~1.5 | ~22 |

| δ-CH₂ | ~1.7 | ~29 |

| ε-CH₂ | ~3.2 | ~40 |

| Carboxylic Acid (-COOH) | Broad, >10 | ~175 |

| Carbamate NH | Broad, ~5.2 | N/A |

| Benzyl CH₂ | ~5.2 | ~67 |

| Aromatic CH (ortho to NO₂) | ~8.2 | ~124 |

| Aromatic CH (meta to NO₂) | ~7.5 | ~128 |

| Aromatic C (ipso to CH₂) | N/A | ~145 |

| Aromatic C (ipso to NO₂) | N/A | ~148 |

| Carbamate C=O | N/A | ~157 |

UV-Visible Spectroscopy for Monitoring Deprotection Kinetics

The 4-nitrobenzyloxycarbonyl (4-nitro-Z) group is classified as a photolabile protecting group (PPG) and is also sensitive to certain chemical conditions. acs.orgwikipedia.org Its removal can be monitored effectively using UV-Visible spectroscopy, a technique that measures the absorption of light by chromophoric molecules.

The intact this compound molecule contains the 4-nitrophenyl chromophore, which absorbs UV light. The key utility of UV-Vis spectroscopy, however, lies in tracking the kinetics of the deprotection reaction. emerginginvestigators.org Cleavage of the 4-nitro-Z group, whether by photolysis (irradiation with UV light, typically around 350-365 nm) or chemical means, releases 4-nitrosobenzaldehyde or a related 4-nitrophenyl species. acs.orgresearchgate.net Under basic conditions, the cleavage can yield the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum at a longer wavelength (around 400-415 nm) compared to the protected compound. emerginginvestigators.org

By monitoring the increase in absorbance at this specific wavelength over time, one can precisely follow the rate of the deprotection reaction. emerginginvestigators.org This is crucial for optimizing reaction conditions in peptide synthesis to ensure complete removal of the protecting group without damaging the target peptide.

Table 2: Illustrative UV-Visible Spectroscopy Data for Monitoring Deprotection (Example: Base-mediated deprotection monitored at 413 nm)

| Time (minutes) | Absorbance at 413 nm | Status of Deprotection |

| 0 | 0.05 | Reaction Initiated |

| 5 | 0.35 | In Progress |

| 10 | 0.62 | In Progress |

| 20 | 0.98 | Nearing Completion |

| 30 | 1.15 | Complete |

| 60 | 1.15 | Stable (Reaction Finished) |

Auxiliary Analytical Methods for Quality Control (e.g., Elemental Analysis, Optical Rotation Determination)

Elemental Analysis provides a fundamental assessment of a compound's purity by comparing the experimentally determined mass percentages of its constituent elements (carbon, hydrogen, nitrogen, oxygen) to the theoretical values calculated from its molecular formula. researchgate.net For this compound (C₁₄H₁₉N₃O₆), a close correlation between the measured and calculated values is a strong indicator of high purity, confirming the absence of significant inorganic or organic impurities. nih.gov

Optical Rotation Determination is essential for verifying the stereochemical integrity of chiral molecules like amino acid derivatives. digicollections.net Since this compound is derived from the L-isomer of lysine, it is expected to be levorotatory, meaning it rotates the plane of polarized light to the left (-). nihs.go.jp A polarimeter is used to measure the specific rotation [α], a characteristic physical property. canada.ca The measured value is compared against a reference standard to confirm that the correct enantiomer is present and that no racemization has occurred during synthesis or purification.

Table 3: Key Quality Control Parameters for this compound

| Analytical Method | Parameter | Theoretical/Expected Value | Purpose |

| Elemental Analysis | % Carbon | 51.69% | Purity Assessment |

| % Hydrogen | 5.89% | Purity Assessment | |

| % Nitrogen | 12.91% | Purity Assessment | |

| Molecular Formula | C₁₄H₁₉N₃O₆ | Identity Confirmation | |

| Molecular Weight | 325.32 g/mol | Identity Confirmation | |

| Optical Rotation | Specific Rotation [α] | Negative Value (Levorotatory) | Stereochemical Purity |

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The future of peptide synthesis hinges on the development of more efficient, scalable, and environmentally benign methods for producing protected amino acids like H-Lys(4-nitro-Z)-OH. Current research is exploring several promising avenues beyond traditional multi-step solution-phase syntheses.

One emerging area is the application of radical-based chemistry, which offers novel pathways for amino acid synthesis and modification. nih.gov These methods, often initiated by photoredox catalysis, can create carbon-nitrogen bonds under mild conditions, potentially streamlining the introduction of the 4-nitro-Z protecting group onto the lysine (B10760008) side chain. nih.gov Another innovative approach involves enzymatic catalysis. The use of enzymes could offer high stereoselectivity and milder reaction conditions, reducing the need for harsh reagents and complex purification steps. nih.gov For instance, lipase-mediated reactions have been shown to be effective for selective ester hydrolysis in the synthesis of complex organic molecules, a principle that could be adapted for protecting group strategies. nih.gov

Furthermore, flow chemistry is poised to revolutionize the synthesis of fine chemicals, including protected amino acids. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling. Researchers are working to adapt traditional batch syntheses into continuous flow processes, which could lead to higher yields and purity for compounds like this compound. mit.edu

| Synthetic Strategy | Potential Advantages | Emerging Research Focus |

| Radical Chemistry | Mild reaction conditions, rapid access to novel structures, new bond-forming strategies. nih.gov | Photoredox-mediated reactions for side-chain functionalization. nih.gov |

| Enzymatic Catalysis | High stereoselectivity, environmentally benign conditions, reduced byproducts. nih.gov | Lipase-mediated and other enzyme-driven protection and deprotection steps. nih.gov |

| Flow Chemistry | Enhanced process control, improved safety and scalability, potential for automation. mit.edu | Conversion of batch syntheses to continuous flow for higher throughput and purity. mit.edu |

| Convergent Synthesis | Efficiency for large peptides, optimization of individual fragments. rsc.org | Development of advanced chemical ligation techniques to assemble pre-synthesized peptide segments. rsc.org |

Exploration of Enhanced Orthogonal and Multi-Orthogonal Protection Strategies

Orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. researchgate.net While the 4-nitro-Z group is part of the established benzyloxycarbonyl family, research continues to refine its use in complex, multi-orthogonal schemes for synthesizing advanced peptide architectures like branched or cyclic peptides. rsc.org

The development of novel protecting groups that are compatible with the 4-nitro-Z group is a key research focus. For example, groups like allyloxycarbonyl (Alloc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) are used for their specific deprotection conditions, enabling the synthesis of branched peptides from lysine side chains. rsc.org Future research aims to expand this toolbox with new groups offering unique deprotection mechanisms, such as those removable by specific enzymes or light (photolabile groups). rsc.orgacs.org This would create three- or even four-dimensional orthogonal schemes, allowing for unprecedented control over the synthesis of highly complex peptides. rsc.org

Safety-catch strategies represent another frontier, where a stable protecting group is first modified to become labile under specific conditions. rsc.org Integrating the 4-nitro-Z group into such schemes could provide an additional layer of control, particularly for solid-phase peptide synthesis (SPPS).

| Protection Strategy | Description | Application in Complex Peptides |

| Bis-Orthogonal | Uses two protecting groups with independent removal conditions (e.g., acid-labile Boc and base-labile Fmoc). rsc.org | Standard for linear solid-phase peptide synthesis. |

| Multi-Orthogonal | Employs three or more protecting groups (e.g., Fmoc, tBu, Alloc, 4-nitro-Z) with distinct cleavage chemistries. rsc.orgrsc.org | Essential for creating branched peptides, dendrimers, and multi-functionalized peptides. rsc.org |

| Safety-Catch | A stable group is chemically converted into a labile group, allowing for deprotection at a desired stage. rsc.org | Provides enhanced control over side-chain modification and cyclization steps. rsc.org |

| Enzyme-Labile Groups | Protecting groups removed by specific enzymes. acs.org | Offers biocompatible deprotection under extremely mild conditions for sensitive biomolecules. acs.orgnih.gov |

Integration with High-Throughput and Automated Peptide Synthesis Platforms

The demand for peptide libraries for drug discovery and biological screening has driven the development of automated synthesis platforms. mit.eduopenaccessjournals.com A key future direction is the seamless integration of protected amino acids like this compound into these high-throughput systems. While standard Fmoc- and Boc-protected amino acids are staples of automated synthesis, the use of less common derivatives requires optimization of coupling and deprotection protocols.

Researchers at MIT have developed a tabletop automated flow synthesis machine that can assemble amino acids into protein chains up to 164 residues long within hours. mit.edu The successful use of this compound in such systems depends on its solubility, reactivity, and the efficiency of its coupling to the growing peptide chain. Future work will focus on optimizing reaction conditions—including solvents, coupling reagents (like DIC/HOBt or HBTU), and temperature—to ensure high incorporation efficiency in rapid, automated cycles. biocrick.com

Furthermore, the development of cell-free protein synthesis (CFPS) systems opens up possibilities for incorporating non-canonical amino acids (ncAAs) into proteins. frontiersin.org While this compound is a building block for chemical synthesis, the principles of engineering the translational machinery could one day be adapted for novel applications, and the peptides chemically synthesized using it could be used to probe or complement biological systems. nih.gov

Innovation in Analytical Techniques for Protected Amino Acid Characterization

The purity and identity of protected amino acids are paramount for the successful synthesis of a target peptide. Innovations in analytical chemistry are providing more powerful tools for the characterization of this compound and other derivatives.

High-Performance Liquid Chromatography (HPLC) remains a central technique, but advancements are focused on developing new chiral stationary phases for more accurate enantiomeric purity assessment. mdpi.comhitachi-hightech.com Additionally, the coupling of HPLC with high-resolution mass spectrometry (HRMS) allows for precise mass determination and structural elucidation, confirming the integrity of the protecting group and the amino acid backbone. creative-proteomics.comcreative-proteomics.com

Pre-column derivatization techniques, where amino acids are tagged with fluorescent or UV-active labels, are being refined to enhance detection sensitivity and quantification accuracy in complex mixtures. creative-proteomics.com For a compound like this compound, which already possesses a strong chromophore in the nitro group, direct detection is possible, but derivatization of the alpha-amino group can still be useful for certain analytical workflows.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Future developments in NMR, such as higher field strengths and advanced pulse sequences, will enable more detailed structural analysis and the detection of trace impurities with greater sensitivity. creative-proteomics.com

| Analytical Technique | Innovation Focus | Application for this compound |

| HPLC / UHPLC | Development of novel chiral stationary phases; advanced derivatization reagents. mdpi.comcreative-proteomics.com | Accurate assessment of enantiomeric purity and quantification. |

| Mass Spectrometry (MS) | Coupling with HPLC (LC-MS/MS) and ion mobility MS for isomer separation. creative-proteomics.com | Unambiguous confirmation of molecular weight and structural integrity. |

| NMR Spectroscopy | Higher field magnets; new pulse sequences for enhanced sensitivity. creative-proteomics.com | Detailed structural elucidation and impurity profiling. |

| Capillary Electrophoresis (CE) | Improvements in chiral selectors and coupling to MS. mdpi.com | High-efficiency separation and analysis of chiral amino acids. |

Q & A

Q. What are the established synthetic protocols for H-Lys(4-nitro-Z)-OH, and how do modifications like the 4-nitro group influence its reactivity in peptide synthesis?

- Methodological Answer : this compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/Boc chemistry. The nitro group on the benzyloxycarbonyl (Z) protecting group enhances electrophilicity, improving stability during coupling reactions. Key steps include:

- Deprotection : Use of 20% piperidine in DMF for Fmoc removal.

- Coupling : Activation with HBTU/HOBt in DMF for amide bond formation.

- Characterization : Reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) to verify purity and molecular weight .

The 4-nitro modification increases steric hindrance compared to non-nitro Z-protected lysine derivatives, potentially altering reaction kinetics and requiring optimized coupling times .

Q. How is this compound characterized for purity and structural integrity in academic research?

- Methodological Answer : Analytical techniques include:

- RP-HPLC : C18 columns with UV detection at 220 nm to assess purity.

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight (expected: 378.42 g/mol for C₁₈H₂₆N₄O₅) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve stereochemistry and verify the nitro-Z group’s position .

Data must be cross-validated with synthetic protocols to address impurities from incomplete deprotection or side reactions .

Q. What are the primary research applications of this compound in enzyme inhibition studies?

- Methodological Answer : The compound acts as a dual inhibitor of dipeptidyl peptidase IV (DPP-IV) and DP8/9, with IC₅₀ values of 0.1 µM and 0.95 µM, respectively. Applications include:

- Enzyme Assays : Fluorescent substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffers to measure inhibition kinetics.

- Selectivity Screening : Comparative studies against related proteases (e.g., DPP-II) to validate specificity .

Researchers must account for solvent effects (e.g., DMSO concentrations ≤1% v/v) to avoid assay interference .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-nitro-Z vs. Z) impact H-Lys derivatives’ inhibitory potency and selectivity for DPP-IV/DP8/9?

- Methodological Answer : Comparative studies using analogues (e.g., H-Lys(Z)-OH vs. This compound) reveal:

- Enhanced Binding : The nitro group stabilizes π-π interactions with hydrophobic pockets in DPP-IV’s active site, lowering IC₅₀ by ~10-fold.

- Selectivity Shifts : Nitro-Z derivatives show reduced off-target effects on DP8/9 compared to non-nitro variants.

Techniques: Molecular docking (e.g., AutoDock Vina) and mutagenesis to identify critical residues (e.g., Tyr547 in DPP-IV) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Variations in buffer pH (7.0–7.8) or temperature (25°C vs. 37°C). Standardize using Tris-HCl (pH 7.4, 37°C) .

- Enzyme Sources : Recombinant human DPP-IV vs. rodent isoforms. Validate with species-specific controls.

- Data Normalization : Include internal controls (e.g., sitagliptin) to calibrate inhibition curves .

Reproducibility requires full disclosure of methods in supplementary materials per journal guidelines .

Q. How can researchers leverage FAIR data principles to enhance reproducibility in studies involving this compound?

- Methodological Answer : Implement the FAIR framework:

- Findable : Deposit raw NMR/MS data in repositories like Chemotion or RADAR4Chem with unique digital object identifiers (DOIs) .

- Interoperable : Use standardized formats (e.g., mzML for MS, JCAMP-DX for NMR).

- Reusable : Provide detailed metadata (e.g., synthetic protocols, assay parameters) in machine-readable formats .

Tools like the NFDI4Chem ELN facilitate compliance with these guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.